molecular formula C16H14O3 B14334644 1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 108837-15-6

1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B14334644
CAS No.: 108837-15-6
M. Wt: 254.28 g/mol
InChI Key: PIAFOKMPUZJORF-UHFFFAOYSA-N
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Description

1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chemical compound known for its unique structure and properties It is a member of the chalcone family, which are aromatic ketones with two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dihydroxyacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can lead to the formation of dihydrochalcones using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism by which 1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one exerts its effects is primarily through its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • 1-(2,4-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • 1-(2,5-Dihydroxyphenyl)-3-phenylprop-2-en-1-one

Uniqueness

1-(2,5-Dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of hydroxyl groups at the 2 and 5 positions on the phenyl ring, which significantly influence its chemical reactivity and biological activity. The methyl group on the other phenyl ring also contributes to its distinct properties compared to other chalcones.

Properties

CAS No.

108837-15-6

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-(2,5-dihydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-11-2-4-12(5-3-11)6-8-15(18)14-10-13(17)7-9-16(14)19/h2-10,17,19H,1H3

InChI Key

PIAFOKMPUZJORF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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